2-Methyl-3-(piperidin-3-yl)propanoic acid hydrochloride 2-Methyl-3-(piperidin-3-yl)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909336-02-2
VCID: VC5951773
InChI: InChI=1S/C9H17NO2.ClH/c1-7(9(11)12)5-8-3-2-4-10-6-8;/h7-8,10H,2-6H2,1H3,(H,11,12);1H
SMILES: CC(CC1CCCNC1)C(=O)O.Cl
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7

2-Methyl-3-(piperidin-3-yl)propanoic acid hydrochloride

CAS No.: 1909336-02-2

Cat. No.: VC5951773

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.7

* For research use only. Not for human or veterinary use.

2-Methyl-3-(piperidin-3-yl)propanoic acid hydrochloride - 1909336-02-2

Specification

CAS No. 1909336-02-2
Molecular Formula C9H18ClNO2
Molecular Weight 207.7
IUPAC Name 2-methyl-3-piperidin-3-ylpropanoic acid;hydrochloride
Standard InChI InChI=1S/C9H17NO2.ClH/c1-7(9(11)12)5-8-3-2-4-10-6-8;/h7-8,10H,2-6H2,1H3,(H,11,12);1H
Standard InChI Key LODZEQKNLAEHOR-UHFFFAOYSA-N
SMILES CC(CC1CCCNC1)C(=O)O.Cl

Introduction

Chemical Structure and Molecular Properties

Molecular Formula and Weight

2-Methyl-3-(piperidin-3-yl)propanoic acid hydrochloride has a molecular formula of C9H18ClNO2\text{C}_9\text{H}_{18}\text{ClNO}_2 and a molecular weight of 207.70 g/mol . The compound exists as a monohydrate hydrochloride salt, with the piperidine nitrogen protonated to enhance aqueous solubility. Key structural features include:

  • A six-membered piperidine ring with a methyl group at the 2-position.

  • A three-carbon propanoic acid chain attached to the piperidine’s 3-position.

  • A chloride counterion stabilizing the ammonium group.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC9H18ClNO2\text{C}_9\text{H}_{18}\text{ClNO}_2
Molecular Weight207.70 g/mol
CAS Number1185297-55-5
IUPAC Name3-(2-methylpiperidin-1-yl)propanoic acid hydrochloride
SMILESCC1CCCCN1CCC(=O)O.Cl

Structural Features

X-ray crystallography data (unpublished) suggests a chair conformation for the piperidine ring, with the methyl group occupying an equatorial position to minimize steric strain. The propanoic acid moiety adopts an extended conformation, facilitating hydrogen bonding with biological targets. Density functional theory (DFT) calculations predict a dipole moment of 3.8 D, favoring interactions with polar enzyme active sites.

Spectroscopic Data

  • NMR (400 MHz, D₂O): δ 1.35 (m, 2H, piperidine H-4), 1.68 (s, 3H, CH₃), 2.45 (t, 2H, CH₂COO⁻), 3.12 (m, 1H, piperidine H-3) .

  • IR (KBr): 2950 cm⁻¹ (C-H stretch), 1720 cm⁻¹ (C=O), 1550 cm⁻¹ (N-H bend) .

Synthesis and Industrial Production

Laboratory Synthesis

The compound is synthesized via a three-step protocol:

  • Mannich Reaction: 3-Piperidone reacts with formaldehyde and methylamine hydrochloride to form 2-methylpiperidine.

  • Alkylation: 2-Methylpiperidine undergoes nucleophilic substitution with ethyl acrylate in anhydrous THF, yielding ethyl 3-(2-methylpiperidin-1-yl)propanoate.

  • Hydrolysis and Salt Formation: The ester is saponified with NaOH, followed by HCl treatment to precipitate the hydrochloride salt (yield: 78%).

Table 2: Optimal Reaction Conditions

StepReagentsTemperatureTime
MannichHCHO, MeNH₂·HCl60°C6 hr
AlkylationEthyl acrylate, K₂CO₃Reflux12 hr
Hydrolysis6M NaOH, then HClRT2 hr

Industrial Manufacturing

Industrial-scale production uses continuous flow reactors to enhance efficiency:

  • Reactor Type: Tubular reactor with static mixers (residence time: 30 min).

  • Purification: Simulated moving bed chromatography achieves >99.5% purity.

  • Capacity: 500 kg/month, with a production cost of $220/kg.

Chemical Properties and Reactivity

Acid-Base Behavior

The compound exhibits a pKa of 4.2 (carboxylic acid) and 9.8 (piperidinium ion), making it zwitterionic at physiological pH. This property enhances membrane permeability compared to non-ionized analogs.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, with a 95% mass loss by 300°C. Differential scanning calorimetry (DSC) reveals a melting point of 189°C .

AssayResultReference
MAO-B InhibitionIC₅₀ = 12 μM
DPPH ScavengingEC₅₀ = 45 μM
Neuroprotection (SH-SY5Y)40% viability at 10 μM

Comparative Analysis with Structural Analogs

Piperidine Derivatives

  • 3-(Piperidin-3-yl)propanoic acid: Lacks the 2-methyl group, resulting in 30% lower MAO-B affinity.

  • 2-Methyl-4-(piperidin-3-yl)butanoic acid: Extended carbon chain reduces logP by 0.4, decreasing blood-brain barrier penetration.

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